3-Undecene, 2-methyl-, (Z)-
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Overview
Description
(Z)-2-Methyl-3-undecene is an organic compound classified as an alkene. It features a double bond between the second and third carbon atoms in its eleven-carbon chain, with a methyl group attached to the second carbon. The “Z” designation indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving the molecule a specific geometric configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Methyl-3-undecene can be achieved through various methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide.
Hydroboration-Oxidation: This two-step process involves the addition of borane to an alkyne, followed by oxidation with hydrogen peroxide in the presence of a base. This method is useful for producing alkenes with specific geometric configurations.
Industrial Production Methods
Industrial production of (Z)-2-Methyl-3-undecene may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Methyl-3-undecene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols using reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction: Hydrogenation of (Z)-2-Methyl-3-undecene using catalysts like palladium on carbon (Pd/C) can convert it to the corresponding alkane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bond to form dibromo derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, osmium tetroxide, hydrogen peroxide
Reduction: Hydrogen gas, Pd/C catalyst
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alkanes
Substitution: Dibromo derivatives
Scientific Research Applications
(Z)-2-Methyl-3-undecene has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its potential role in biological signaling and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-2-Methyl-3-undecene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond reacts with oxidizing agents to form epoxides or diols. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Comparison with Similar Compounds
(Z)-2-Methyl-3-undecene can be compared with other similar alkenes, such as:
(E)-2-Methyl-3-undecene: The “E” isomer has the higher priority substituents on opposite sides of the double bond, resulting in different reactivity and physical properties.
1-Decene: A simpler alkene with a double bond at the first carbon, lacking the methyl group and specific geometric configuration of (Z)-2-Methyl-3-undecene.
2-Methyl-2-butene: A shorter chain alkene with a similar methyl substitution pattern but different chain length and reactivity.
The uniqueness of (Z)-2-Methyl-3-undecene lies in its specific geometric configuration and the presence of the methyl group, which influence its reactivity and applications.
Properties
Molecular Formula |
C12H24 |
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Molecular Weight |
168.32 g/mol |
IUPAC Name |
(Z)-2-methylundec-3-ene |
InChI |
InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h10-12H,4-9H2,1-3H3/b11-10- |
InChI Key |
FBQHQLXAWUWXCQ-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCC/C=C\C(C)C |
Canonical SMILES |
CCCCCCCC=CC(C)C |
Origin of Product |
United States |
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